

Application Notes and Protocols for DAST-Mediated Geminal Difluorination of Ketones

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Compound of Interest

Compound Name: Diethylaminosulfur trifluoride

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the conversion of ketones to geminal difluorides using (**Diethylaminosulfur trifluoride**) (DAST).

Introduction

The introduction of geminal difluoride moieties into organic molecules is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. This functional group can act as a bioisostere for a carbonyl group, influencing metabolic stability, lipophilicity, and binding affinity. DAST is a widely used nucleophilic fluorinating agent for the conversion of ketones to geminal difluorides.^{[1][2][3]} While effective, the reaction is sensitive to conditions and substrate electronics, necessitating careful optimization. DAST is less reactive towards ketones than alcohols, with typical reaction conditions ranging from 0°C to room temperature.^[1] It is important to note that DAST is thermally unstable and can decompose exothermically above 90°C.^[1]

Reaction Conditions and Data Summary

The efficiency of the DAST-mediated geminal difluorination of ketones is influenced by several factors including the structure of the ketone substrate, reaction temperature, and reaction time. The following table summarizes quantitative data from various reported examples.

Ketone Substrate	DAST (equiv.)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Benzyl 3-oxopyrrolidine-1-carboxylate	3.16	Benzene	Room Temp.	168	73	[4]
Ethyl 2-(4-biphenyl)-2-oxoacetate	2.0	Neat	45 (initial) - > RT	2	92	[4]
Methyl 2-oxo-1-cyclopentanecarboxylate	Not specified	Not specified	20	96	44	[4]
2,2-Dichloro-1-phenylethane	Not specified	CHCl ₃	40	4	36	[4]
Isatin	Not specified	Not specified	60	0.08	95	[4]
Generic Ketone	3.0	DCM	Room Temp.	Overnight	Not specified	[5]
Generic Carbonyl	1.2	DCM	-78 to RT	2	Not specified	[6]

Experimental Protocols

General Protocol for the Geminal Difluorination of a Ketone using DAST

This protocol provides a general procedure for the conversion of a ketone to its corresponding geminal difluoride using DAST. Researchers should optimize the reaction conditions for their specific substrate.

Materials:

- Ketone substrate
- **Diethylaminosulfur trifluoride (DAST)**
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere setup (e.g., nitrogen or argon line)
- Syringe and needles
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Appropriate solvent system for chromatography

Procedure:

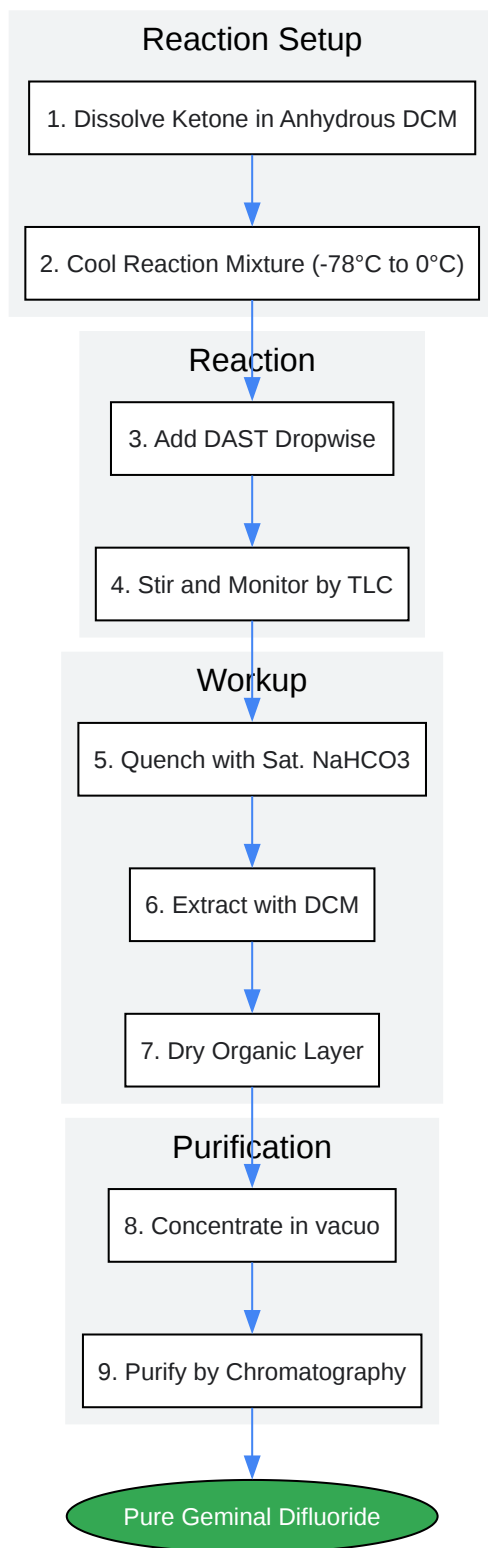
- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the ketone substrate (1.0 eq.).
- **Solvent Addition:** Dissolve the ketone in anhydrous dichloromethane (DCM). The volume of solvent should be sufficient to ensure proper stirring.
- **Cooling:** Cool the reaction mixture to the desired temperature (typically between -78°C and 0°C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).

- **DAST Addition:** Slowly add DAST (1.2 - 3.0 eq.) dropwise to the stirred solution via syringe. Caution: DAST is moisture-sensitive and can react vigorously with water. Handle with care in a well-ventilated fume hood.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for the required time (typically 2 to 24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO_3) at 0°C .
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure geminal difluoride.

Visualized Experimental Workflow and Reaction Parameters

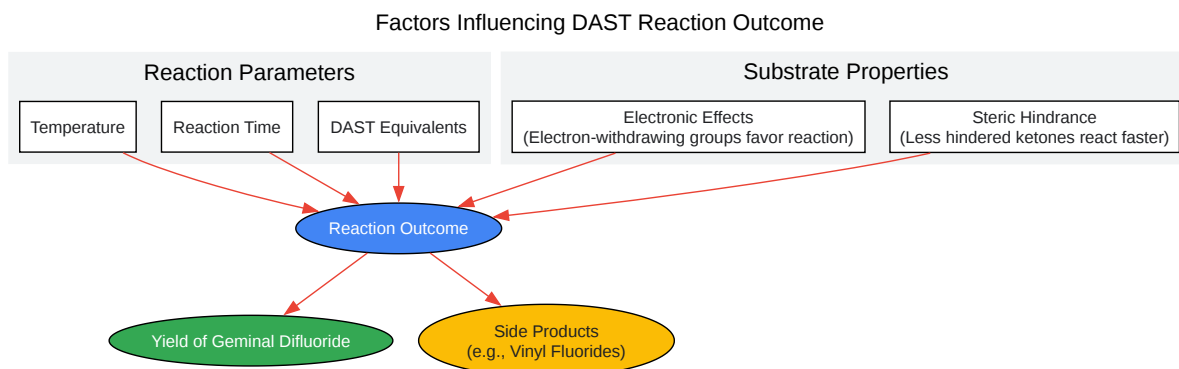
To further aid in the understanding of the experimental process and the factors influencing the reaction outcome, the following diagrams are provided.

Experimental Workflow for DAST-Mediated Geminal Difluorination



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Caption: A flowchart of the experimental procedure.



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Caption: Key factors affecting the DAST fluorination.

Safety Precautions

DAST is a hazardous chemical that should be handled with extreme care. It is corrosive, moisture-sensitive, and can decompose violently upon heating.^[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all glassware is dry before use. For larger scale reactions, consider using more thermally stable alternatives like Deoxo-Fluor™.^{[7][8]}

Conclusion

The conversion of ketones to geminal difluorides using DAST is a valuable transformation in organic synthesis and drug discovery. By carefully controlling the reaction conditions and considering the electronic and steric properties of the substrate, high yields of the desired products can be achieved. The provided protocols and data serve as a guide for researchers to successfully implement this methodology in their work.

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